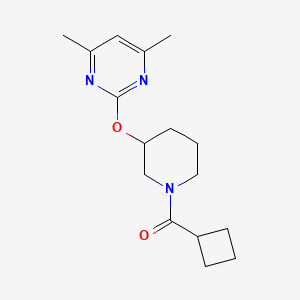
Cyclobutyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone, also known as CP-122,721, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The antimicrobial activity of compounds related to "Cyclobutyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone" has been a significant area of research. Studies have demonstrated the synthesis and evaluation of various derivatives showcasing potent antimicrobial properties against a range of bacterial and fungal strains. For instance, the synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has shown good antimicrobial activity, indicating the potential for developing effective antimicrobial agents from this chemical framework (Mallesha & Mohana, 2014).
Synthesis and Optimization for Drug Discovery
Another critical application is in the synthesis and optimization of new chemical entities for drug discovery. The development of 3-((hetera)cyclobutyl)azetidines as "stretched" analogues of piperidine, piperazine, and morpholine showcases an innovative approach to designing advanced building blocks for drug discovery. These compounds have been synthesized on a gram scale and demonstrated larger size and increased conformational flexibility compared to their parent heterocycles, making them valuable for lead optimization programs (Feskov et al., 2019).
Anticancer and Antimicrobial Agents
Research has also focused on synthesizing and evaluating the biological activities of compounds with oxazole, pyrazoline, and pyridine moieties for their anticancer and antimicrobial potentials. A notable study synthesized novel compounds incorporating these heterocyclic entities and evaluated their activities against cancer cell lines and pathogenic strains. The findings revealed compounds with significant potency, demonstrating the potential of such chemical frameworks in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Propiedades
IUPAC Name |
cyclobutyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-9-12(2)18-16(17-11)21-14-7-4-8-19(10-14)15(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCYYKYVIPEVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

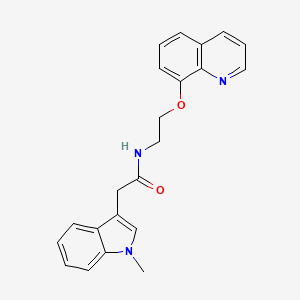

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)
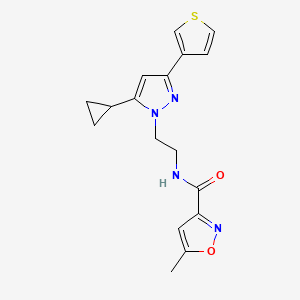
![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)
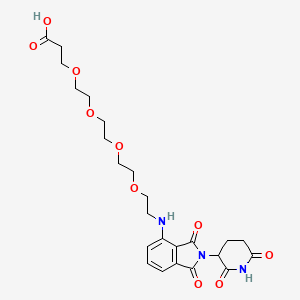
![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)benzamide](/img/structure/B2741954.png)
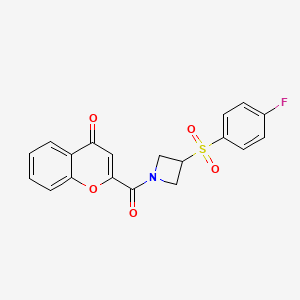
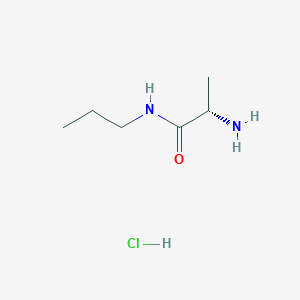

![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)